molecular formula C10H16O3 B12571032 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- CAS No. 185613-09-6

2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)-

Cat. No.: B12571032
CAS No.: 185613-09-6
M. Wt: 184.23 g/mol
InChI Key: MZHSDNVNWQVFMZ-JTQLQIEISA-N
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Description

2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- is an organic compound with a complex structure that includes a six-membered ring, an ester group, a hydroxyl group, and a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- typically involves the esterification of 2-Cyclohexene-1-acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst 15, can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-Cyclohexene-1-acetic acid, 1-keto-, ethyl ester.

    Reduction: Formation of 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl alcohol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexene-1-acetic acid, 1-hydroxy-, methyl ester
  • 2-Cyclohexene-1-acetic acid, 1-hydroxy-, propyl ester
  • 2-Cyclohexene-1-acetic acid, 1-hydroxy-, butyl ester

Uniqueness

2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an ester group.

Properties

CAS No.

185613-09-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-[(1S)-1-hydroxycyclohex-2-en-1-yl]acetate

InChI

InChI=1S/C10H16O3/c1-2-13-9(11)8-10(12)6-4-3-5-7-10/h4,6,12H,2-3,5,7-8H2,1H3/t10-/m0/s1

InChI Key

MZHSDNVNWQVFMZ-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@]1(CCCC=C1)O

Canonical SMILES

CCOC(=O)CC1(CCCC=C1)O

Origin of Product

United States

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